Cilansetron

Übersicht

Beschreibung

Cilansetron ist ein experimentelles Medikament, das als potenter und selektiver 5-Hydroxytryptamin-3 (5-HT3)-Rezeptor-Antagonist wirkt. Es wurde von Solvay Pharmaceuticals zur Behandlung des Reizdarmsyndroms mit vorherrschender Diarrhoe (IBS-D) entwickelt. Die Verbindung wirkt durch Blockierung der Wirkung von 5-HT3-Rezeptoren, die für die Entstehung von Symptomen wie Übelkeit und übermäßige Darmbakterien verantwortlich sind .

Vorbereitungsmethoden

Die Synthese von Cilansetron umfasst mehrere Schritte, beginnend mit den entsprechenden Vorstufen. Der Syntheseweg beinhaltet typischerweise die Bildung des Imidazolrings und der Pyrido[3,2,1-jk]carbazol-11-on-Struktur. Spezifische Reaktionsbedingungen und industrielle Produktionsmethoden sind proprietär und werden in der öffentlichen Literatur nicht umfassend veröffentlicht .

Analyse Chemischer Reaktionen

Cilansetron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von IBS-D. Klinische Studien haben gezeigt, dass this compound globale und spezifische IBS-D-Symptome verbessern kann, darunter Bauchschmerzen, Stuhlfrequenz, Stuhlkonsistenz, Stuhldrang und gesundheitsbezogene Lebensqualität sowohl bei Männern als auch bei Frauen . Darüber hinaus wurde this compound auf seine Auswirkungen auf den Kolontransit und die viszerale Hypersensibilität untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockierung von 5-HT3-Rezeptoren, die sich auf enterischen Neuronen im Magen-Darm-Trakt sowie an anderen peripheren und zentralen Stellen befinden. Die Aktivierung dieser Kanäle beeinflusst die Regulation von viszeralem Schmerz, Kolontransit und gastrointestinalen Sekreten. Durch die Hemmung der Aktivierung dieser Kanäle moduliert this compound das enterische Nervensystem und lindert so die mit IBS-D verbundenen Symptome .

Wissenschaftliche Forschungsanwendungen

Cilansetron has been extensively studied for its potential therapeutic applications, particularly in the treatment of IBS-D. Clinical trials have shown that this compound can improve global and specific IBS-D symptoms, including abdominal pain, stool frequency, stool consistency, urgency, and health-related quality of life in both men and women . Additionally, this compound has been investigated for its effects on colonic transit and visceral hypersensitivity .

Wirkmechanismus

Cilansetron exerts its effects by selectively blocking 5-HT3 receptors, which are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract and other peripheral and central locations. Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, this compound modulates the enteric nervous system, thereby alleviating symptoms associated with IBS-D .

Vergleich Mit ähnlichen Verbindungen

Cilansetron ähnelt anderen 5-HT3-Rezeptor-Antagonisten wie Alosetron und Ondansetron. This compound ist einzigartig in seiner Wirksamkeit sowohl bei Männern als auch bei Frauen mit IBS-D, während Alosetron hauptsächlich bei Frauen wirksam ist . Darüber hinaus weist this compound im Vergleich zu Alosetron eine geringere Häufigkeit von vermuteten ischämischen Kolitis-Ereignissen auf .

Ähnliche Verbindungen

- Alosetron

- Ondansetron

- Granisetron

Die einzigartigen Eigenschaften und die Wirksamkeit von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung von IBS-D, obwohl weitere klinische Studien erforderlich sind, um seine Sicherheit und Wirksamkeit vollständig zu belegen .

Biologische Aktivität

Cilansetron is a selective serotonin type 3 (5-HT3) receptor antagonist, primarily developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This compound exhibits significant biological activity through its interaction with 5-HT3 receptors, influencing gastrointestinal motility and visceral sensitivity. Here, we explore the pharmacological profile, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.

Pharmacological Profile

This compound has been shown to possess a high affinity for the 5-HT3 receptor, demonstrating potency greater than that of ondansetron in various in vitro studies. It is characterized by:

- High Affinity : this compound binds to 5-HT3 receptors with a potency that is approximately ten times higher than ondansetron in competitive antagonism assays .

- Metabolism : The compound is extensively metabolized in the liver, producing several hydroxymetabolites that also exhibit antagonistic activity at the 5-HT3 receptor, albeit at lower efficacy compared to this compound itself .

Table 1: Comparison of this compound and Ondansetron Potency

| Compound | Affinity for 5-HT3 Receptor | Effective Dose (Animal Studies) |

|---|---|---|

| This compound | High (10x more potent) | 6 mg/kg |

| Ondansetron | Lower | 60 mg/kg |

This compound's primary mechanism involves antagonism of the 5-HT3 receptors located in the gastrointestinal tract. This action leads to:

- Reduced Gastrointestinal Motility : this compound effectively slows colonic transit time and enhances stool consistency by inhibiting excessive motility associated with IBS-D .

- Visceral Sensitivity Modulation : The compound has been shown to alter visceral perception thresholds, potentially increasing tolerance to visceral distension .

Clinical Efficacy

This compound's efficacy has been evaluated in multiple clinical trials:

- Phase II Trials : These trials demonstrated that an oral dosage of this compound (8 mg three times daily) significantly improved colonic motility and visceral perception in healthy volunteers. It was noted to increase phasic contractile activity in the sigmoid colon while improving stool consistency .

- Phase III Trials : Two large randomized controlled trials highlighted this compound's effectiveness over placebo in alleviating IBS-D symptoms such as abdominal pain and diarrhea. The most notable improvement was observed at doses of 2 mg three times daily .

Table 2: Summary of Clinical Trial Findings

| Study Phase | Dosage (mg) | Primary Outcome | Results |

|---|---|---|---|

| Phase II | 8 | Colonic Motility | Increased activity |

| Phase III | 2 | Symptom Relief | Significant improvement vs. placebo |

Safety Profile

While this compound has shown promising results, its safety profile warrants consideration:

- Common Side Effects : The most frequently reported side effect is constipation, which aligns with its pharmacological action on gut motility .

- Serious Adverse Events : A rare but serious concern is the potential for ischemic colitis, with an incidence rate reported at approximately 3.77 per 1000 person-years . All cases observed have resolved without severe consequences.

Case Studies

Several case studies have documented this compound's impact on patients with IBS-D:

- Case Study 1 : A male patient with chronic IBS-D experienced significant symptom relief after initiating treatment with this compound at a dose of 2 mg three times daily. Following three months of therapy, he reported a marked decrease in bowel frequency and abdominal discomfort.

- Case Study 2 : A female patient presented with severe diarrhea and abdominal pain unresponsive to conventional treatments. After starting this compound, her symptoms improved considerably within two weeks, allowing for a return to normal activities.

Eigenschaften

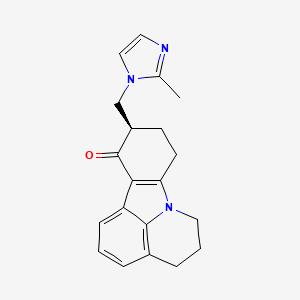

IUPAC Name |

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNFDKWULDWJDS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152951 | |

| Record name | Cilansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cilansetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as cilansetron inhibit activation of non-selective cation channels which results in the modulation of the enteric nervous system. | |

| Record name | Cilansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120635-74-7 | |

| Record name | Cilansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120635-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilansetron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J6DQ1U5B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.